molecular formula C15H15Cl2NO B8304958 4-(Tert-butyl)-2-(5,6-dichloropyridin-3-yl)phenol

4-(Tert-butyl)-2-(5,6-dichloropyridin-3-yl)phenol

Cat. No. B8304958
M. Wt: 296.2 g/mol
InChI Key: KQAHKWYKBQSDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tert-butyl)-2-(5,6-dichloropyridin-3-yl)phenol is a useful research compound. Its molecular formula is C15H15Cl2NO and its molecular weight is 296.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Tert-butyl)-2-(5,6-dichloropyridin-3-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tert-butyl)-2-(5,6-dichloropyridin-3-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Tert-butyl)-2-(5,6-dichloropyridin-3-yl)phenol

Molecular Formula

C15H15Cl2NO

Molecular Weight

296.2 g/mol

IUPAC Name

4-tert-butyl-2-(5,6-dichloropyridin-3-yl)phenol

InChI

InChI=1S/C15H15Cl2NO/c1-15(2,3)10-4-5-13(19)11(7-10)9-6-12(16)14(17)18-8-9/h4-8,19H,1-3H3

InChI Key

KQAHKWYKBQSDMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C2=CC(=C(N=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-(tert-butyl)-2-((2-methoxyethoxy)methoxy)benzeneboronic acid (Intermediate 7) (1.0 g, 3.54 mmol), 5-bromo-2,3-dichloropyridine (0.80 g, 3.53 mmol) and potassium carbonate (1.5 g, 10.85 mmol) in DME (20 mL) and water (5 mL) was purged with nitrogen for 20 minutes. Tetrakis(triphenylphosphine)palladium (0) (200.0 mg, 0.17 mmol) was added and the mixture heated at 80° C. overnight. The cooled reaction mixture was extracted with ethyl acetate (50 mL), the organic phase separated, dried (MgSO4), filtered and concentrated under reduced pressure. The product was purified using flash chromatography on silica eluting with 30% ethyl acetate in hexanes to give the MEM ether intermediate. The MEM ether was stirred in 10% hydrochloric acid in ethanol at room temperature for 4 hours. The reaction mixture was then concentrated under reduced pressure to give 4-(tert-butyl)-2-(5,6-dichloropyridin-3-yl)phenol.
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200 mg
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1.5 g
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20 mL
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5 mL
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